CGP11952 was developed by the pharmaceutical company Novartis and is classified under the category of glutamate receptor antagonists. The compound has been studied for its role in modulating neurotransmission and its potential to influence synaptic plasticity, which is crucial for learning and memory processes.
The synthesis of CGP11952 involves several chemical reactions that lead to the formation of its complex structure. The primary method used for synthesizing CGP11952 includes multi-step synthetic pathways that utilize various reagents and catalysts.
CGP11952 has a unique molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure.
CGP11952 undergoes various chemical reactions during its synthesis and when interacting with biological systems.
CGP11952 acts primarily as an antagonist at the metabotropic glutamate receptor subtype 2. By binding to this receptor, it inhibits glutamate signaling pathways that are often dysregulated in various psychiatric disorders.
CGP11952 has several scientific uses primarily in pharmacological research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: